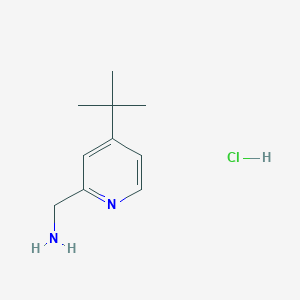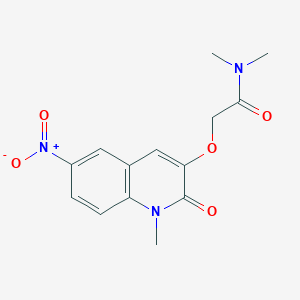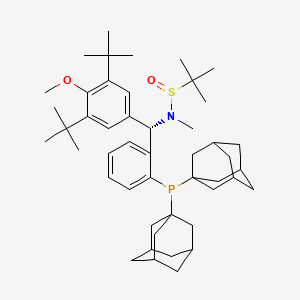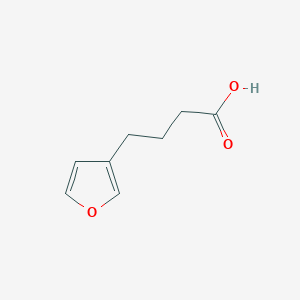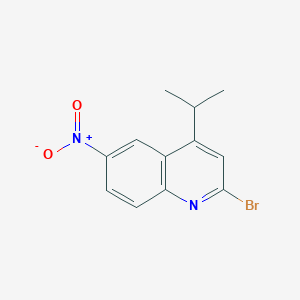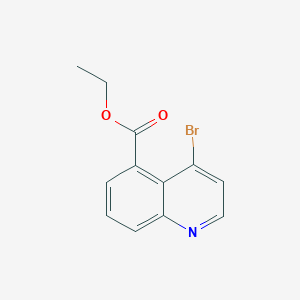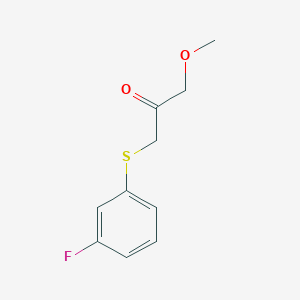
1-((3-Fluorophenyl)thio)-3-methoxypropan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((3-Fluorophenyl)thio)-3-methoxypropan-2-one is an organic compound characterized by the presence of a fluorophenyl group attached to a thioether linkage, which is further connected to a methoxypropanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-((3-Fluorophenyl)thio)-3-methoxypropan-2-one typically involves the following steps:
Thioether Formation: The initial step involves the reaction of 3-fluorothiophenol with an appropriate alkylating agent, such as 3-chloropropan-2-one, under basic conditions. This reaction forms the thioether linkage.
Methoxylation: The resulting intermediate is then subjected to methoxylation using methanol in the presence of an acid catalyst to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and solvents that are environmentally benign is also considered to ensure sustainable production.
Análisis De Reacciones Químicas
Types of Reactions: 1-((3-Fluorophenyl)thio)-3-methoxypropan-2-one undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Corresponding substituted products.
Aplicaciones Científicas De Investigación
1-((3-Fluorophenyl)thio)-3-methoxypropan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-((3-Fluorophenyl)thio)-3-methoxypropan-2-one exerts its effects involves interactions with specific molecular targets. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the thioether and methoxy groups can form hydrogen bonds and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
- 1-((3-Chlorophenyl)thio)-3-methoxypropan-2-one
- 1-((3-Bromophenyl)thio)-3-methoxypropan-2-one
- 1-((3-Methylphenyl)thio)-3-methoxypropan-2-one
Comparison: 1-((3-Fluorophenyl)thio)-3-methoxypropan-2-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the lipophilicity and metabolic stability of the compound, making it a valuable scaffold in drug design.
Propiedades
Fórmula molecular |
C10H11FO2S |
|---|---|
Peso molecular |
214.26 g/mol |
Nombre IUPAC |
1-(3-fluorophenyl)sulfanyl-3-methoxypropan-2-one |
InChI |
InChI=1S/C10H11FO2S/c1-13-6-9(12)7-14-10-4-2-3-8(11)5-10/h2-5H,6-7H2,1H3 |
Clave InChI |
PYRISAJHXMMSED-UHFFFAOYSA-N |
SMILES canónico |
COCC(=O)CSC1=CC=CC(=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


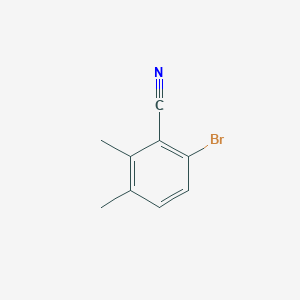
![5-((Trifluoromethyl)thio)benzo[d]thiazole](/img/structure/B13653835.png)

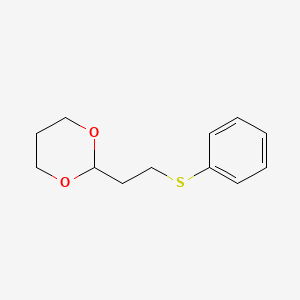
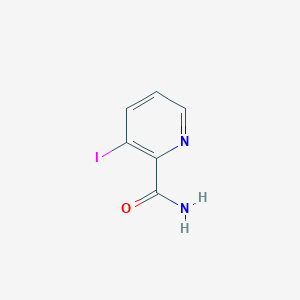
![3-Chloro-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13653850.png)
![2-[4-(Difluoromethoxy)-2-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13653855.png)
![(-)-2,3-Bis[(2R,5R)-2,5-dimethylphospholano]-N-[3,5-bis(trifluoromethyl)phenyl]maleimide(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate](/img/structure/B13653859.png)
